3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a thiomorpholine ring, and a benzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 4-methoxy-3-[(thiomorpholin-4-yl)methyl]benzaldehyde . This intermediate can then be further reacted with appropriate reagents to introduce the benzenesulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzaldehyde, while reduction of the sulfonamide group may yield the corresponding amine derivative.
Scientific Research Applications
3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiomorpholine ring may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Uniqueness
3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of a methoxy group, thiomorpholine ring, and benzenesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-22-15-3-2-4-16(13-15)25(20,21)18-14-17(5-9-23-10-6-17)19-7-11-24-12-8-19/h2-4,13,18H,5-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZLWBGZGHGSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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